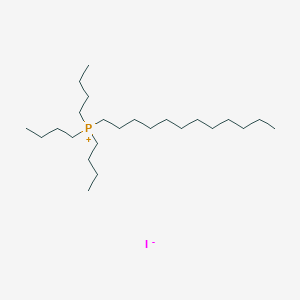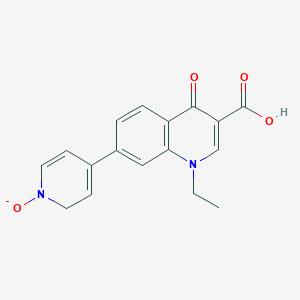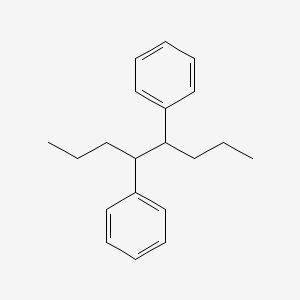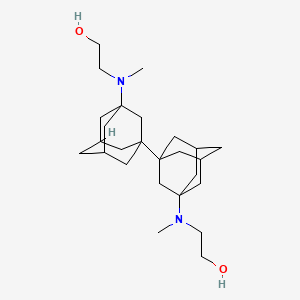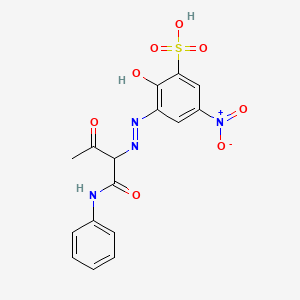
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and an azo linkage, making it a versatile molecule with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- typically involves multiple steps, starting with the sulfonation of benzene to form benzenesulfonic acid. This is followed by nitration to introduce the nitro group and subsequent azo coupling to form the azo linkage. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation and fuming sulfuric acid for nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes
作用機序
The mechanism of action of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The azo linkage and nitro group play crucial roles in these interactions, affecting the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar reactivity.
p-Toluenesulfonic acid: A related compound with a methyl group on the benzene ring.
Phenylsulfonic acid: A simpler aromatic sulfonic acid without additional functional groups
Uniqueness
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the azo linkage and nitro group makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
特性
CAS番号 |
38850-01-0 |
|---|---|
分子式 |
C16H14N4O8S |
分子量 |
422.4 g/mol |
IUPAC名 |
3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O8S/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28) |
InChIキー |
WPZBEKVKMIOWDO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
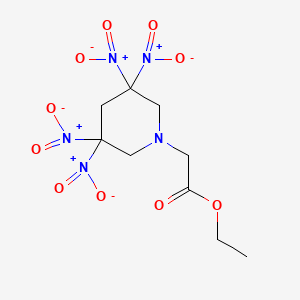

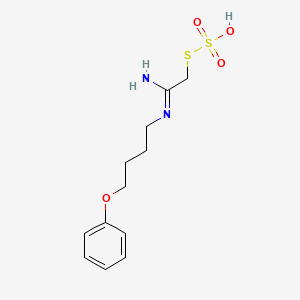
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
